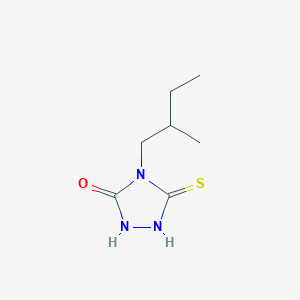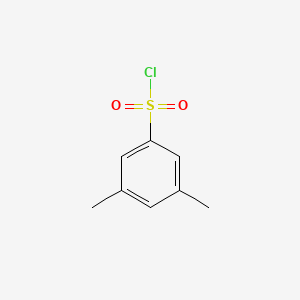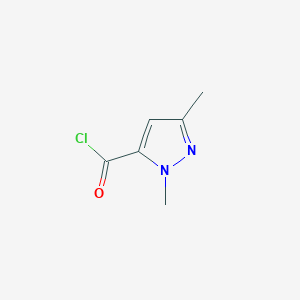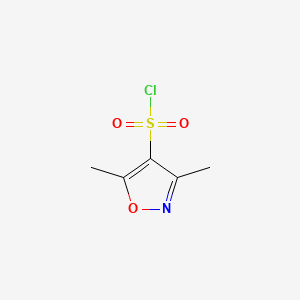
5-Mercapto-4-(2-méthylbutyl)-4H-1,2,4-triazol-3-OL
Vue d'ensemble
Description
The compound 5-Mercapto-4-(2-methylbutyl)-4H-1,2,4-triazol-3-OL is a derivative of the 1,2,4-triazole family, which is known for its biological activity and potential in biomedical applications. The presence of both amino and mercapto functional groups in the triazole ring structure allows for a variety of chemical modifications and the synthesis of biologically active heterocyclic compounds .
Synthesis Analysis
The synthesis of 1,2,4-triazole derivatives typically involves the use of nucleophilic groups that can participate in various reactions. For instance, the electrochemical oxidation of catechols in the presence of 4-amino-3-methyl-5-mercapto-1,2,4-triazole has been studied, showing that the mercapto group can selectively participate in Michael addition reactions . Additionally, improved methods for the synthesis of 5-substituted-4-amino-3-mercapto-(4H)-1,2,4-triazoles have been developed, offering advantages over classic synthesis methods .
Molecular Structure Analysis
The molecular structure of triazole derivatives can be characterized using techniques such as X-ray crystallography. For example, the crystal structure of novel Schiff bases derived from 3-(2-ethoxyphenyl)-4-amino-5-mercapto-4H-1,2,4-triazole has been investigated, providing insights into the arrangement of these molecules . The triorganotin derivatives of 3-mercapto-4-methyl-4H-1,2,4-triazol have also been characterized, revealing a one-dimensional zigzag polymeric chain structure .
Chemical Reactions Analysis
1,2,4-Triazole derivatives can undergo various chemical reactions, including cyclization under conventional and microwave conditions, which can lead to the formation of antimicrobial agents . The reactivity of the mercapto group in these compounds is significant, as it can participate in the formation of disulfides and other derivatives with potential biological activity .
Physical and Chemical Properties Analysis
The physical and chemical properties of 1,2,4-triazole derivatives are influenced by their functional groups and molecular structure. The presence of mercapto and amino groups can lead to the formation of hydrogen bonds, as observed in the crystal structures of mercapto functionalized 1,3,4-thiadiazoles . These interactions can affect the solubility, stability, and reactivity of the compounds. Additionally, the antimicrobial activity of these derivatives suggests that they have significant potential as microbiocides .
Applications De Recherche Scientifique
Applications antifongiques
Les composés triazoliques, y compris le 5-Mercapto-4-(2-méthylbutyl)-4H-1,2,4-triazol-3-OL, pourraient potentiellement être utilisés comme agents antifongiques. Les médicaments contenant du triazole disponibles dans le commerce, tels que le fluconazole et le voriconazole, sont utilisés pour leurs propriétés antifongiques .
Applications anticancéreuses
Les triazoles ont été étudiés pour leurs propriétés anticancéreuses potentielles. Ils sont capables de se lier dans le système biologique à une variété d'enzymes et de récepteurs, ce qui pourrait les rendre efficaces dans la lutte contre le cancer .
Applications antioxydantes
Les triazoles peuvent également présenter des propriétés antioxydantes. Cela les rend potentiellement utiles dans la lutte contre le stress oxydatif, qui est impliqué dans diverses maladies .
Applications anti-inflammatoires
Les propriétés anti-inflammatoires des triazoles pourraient les rendre utiles dans le traitement des affections caractérisées par une inflammation .
Applications antivirales
Les triazoles ont montré un potentiel en tant qu'agents antiviraux. Cela pourrait les rendre utiles dans le traitement de diverses infections virales .
Applications antiépileptiques
Les triazoles, y compris le this compound, pourraient potentiellement être utilisés dans le traitement de l'épilepsie .
Applications antimicrobiennes
Les triazoles ont été utilisés en chimie médicinale et sont inclus dans la classe des antimicrobiens en raison de leur profil de sécurité et de leur excellent index thérapeutique .
Applications antihypertensives
Les triazoles ont également été étudiés pour leurs propriétés antihypertensives potentielles. Cela pourrait les rendre utiles dans le traitement de l'hypertension artérielle .
Mécanisme D'action
Target of Action
The primary targets of 5-Mercapto-4-(2-methylbutyl)-4H-1,2,4-triazol-3-OL are likely to be a variety of enzymes and receptors in the biological system . Triazole compounds, which include this compound, are known for their ability to bind readily in the biological system .
Mode of Action
Triazole derivatives are known to interact with their targets, leading to a variety of biological activities . The presence of nitrogen atoms in the triazole ring enhances its ability to bind with biological targets .
Biochemical Pathways
Triazole derivatives have been associated with a wide range of pharmacological activities, including antibacterial, antifungal, anticancer, antioxidant, antiviral, anti-inflammatory, analgesic, antiepileptic, antihypertensive, antidepressant, antidiabetic, antianxiety, and antitubercular activities . This suggests that these compounds may affect multiple biochemical pathways.
Result of Action
Given the wide range of biological activities associated with triazole derivatives , it
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
4-(2-methylbutyl)-5-sulfanylidene-1,2,4-triazolidin-3-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13N3OS/c1-3-5(2)4-10-6(11)8-9-7(10)12/h5H,3-4H2,1-2H3,(H,8,11)(H,9,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AKGVWZSXUPKWRF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)CN1C(=O)NNC1=S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13N3OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40371443 | |
| Record name | 4-(2-Methylbutyl)-5-sulfanylidene-1,2,4-triazolidin-3-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40371443 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
187.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
306936-78-7 | |
| Record name | 4-(2-Methylbutyl)-5-thioxo-1,2,4-triazolidin-3-one | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=306936-78-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-(2-Methylbutyl)-5-sulfanylidene-1,2,4-triazolidin-3-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40371443 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![1,3-Dimethyl-4-methoxypyrazolo[3,4-b]pyridine-5-carboxylic acid](/img/structure/B1301099.png)







![Ethyl 2,5-dimethylimidazo[1,2-a]pyridine-3-carboxylate](/img/structure/B1301114.png)
![Ethyl 2,6-dimethylimidazo[1,2-a]pyridine-3-carboxylate](/img/structure/B1301115.png)
